

A Comparative Guide to the Solvolysis of 3-Bromocyclohexene and its Saturated Analogues

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Compound of Interest

Compound Name: 3-Bromocyclohexene

Cat. No.: B075066

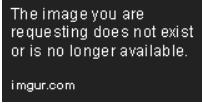
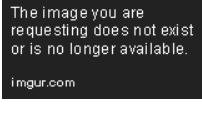
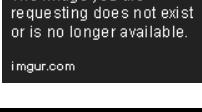
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solvolysis kinetics of **3-bromocyclohexene**, a secondary allylic bromide, in comparison to its saturated cyclic counterparts, cyclopentyl bromide and cyclohexyl bromide. The significantly enhanced reactivity of **3-bromocyclohexene** due to allylic resonance stabilization of the carbocation intermediate is a key focus of this study. This comparison is crucial for understanding reaction mechanisms and the electronic effects that govern reaction rates in nucleophilic substitution reactions, which are fundamental in many aspects of drug development and organic synthesis.

Comparative Kinetic Data

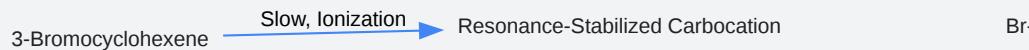
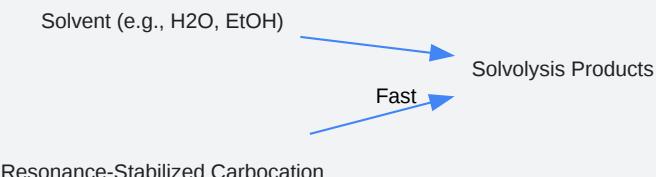
The solvolysis of **3-bromocyclohexene** and its saturated analogues proceeds via a first-order SN1 mechanism. The rate of reaction is therefore dependent on the concentration of the substrate and is highly influenced by the stability of the carbocation intermediate formed in the rate-determining step. Below is a summary of the kinetic data for the solvolysis of these compounds in 80% aqueous ethanol.

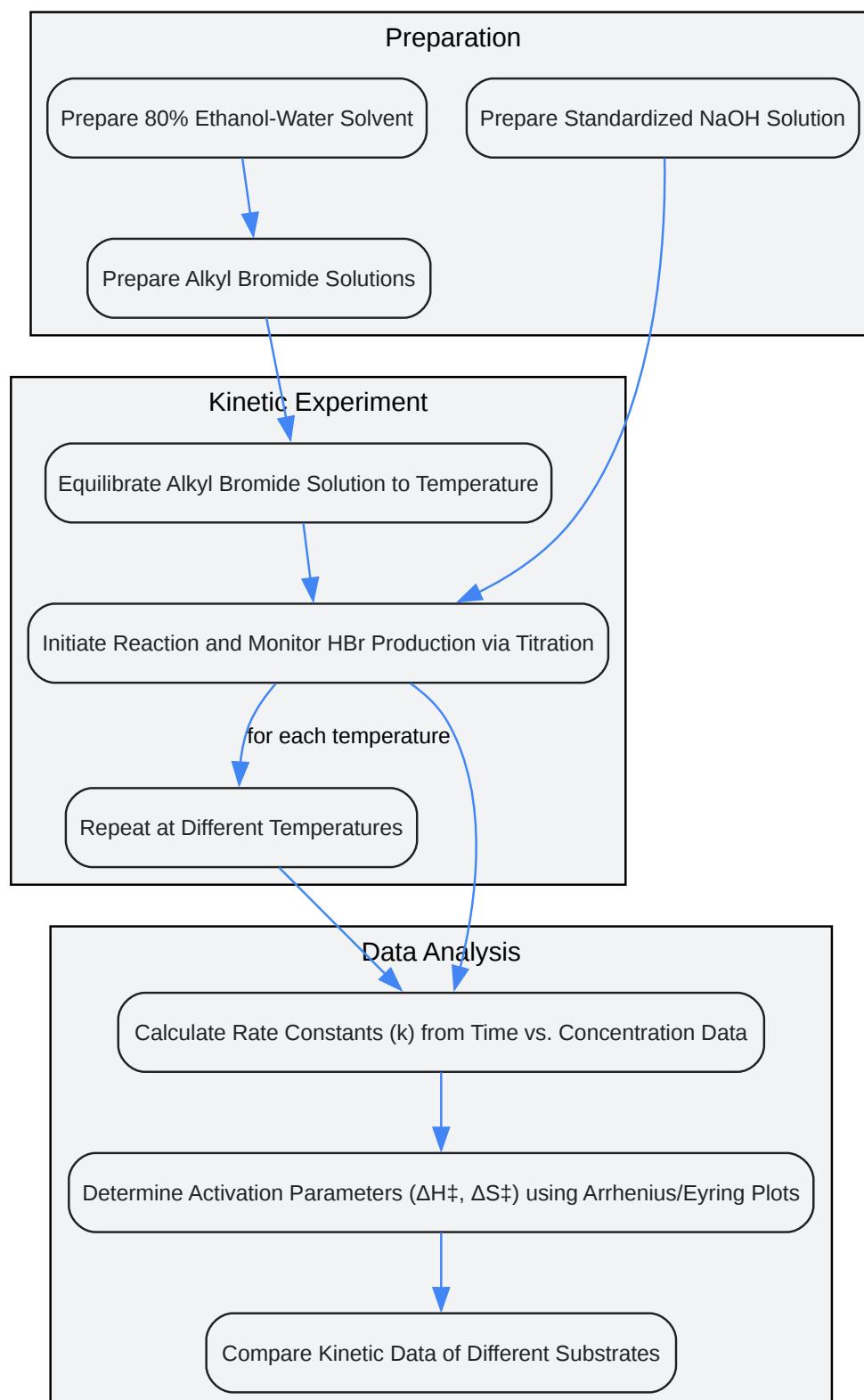
Compound	Structure	Relative Rate (at 25°C)	ΔH‡ (kcal/mol)	ΔS‡ (cal/mol·K)
3-Bromocyclohexene		1.2×10^4	21.5	-5.2
Cyclopentyl Bromide		1.1	24.2	-8.1
Cyclohexyl Bromide		1.0	25.7	-6.4

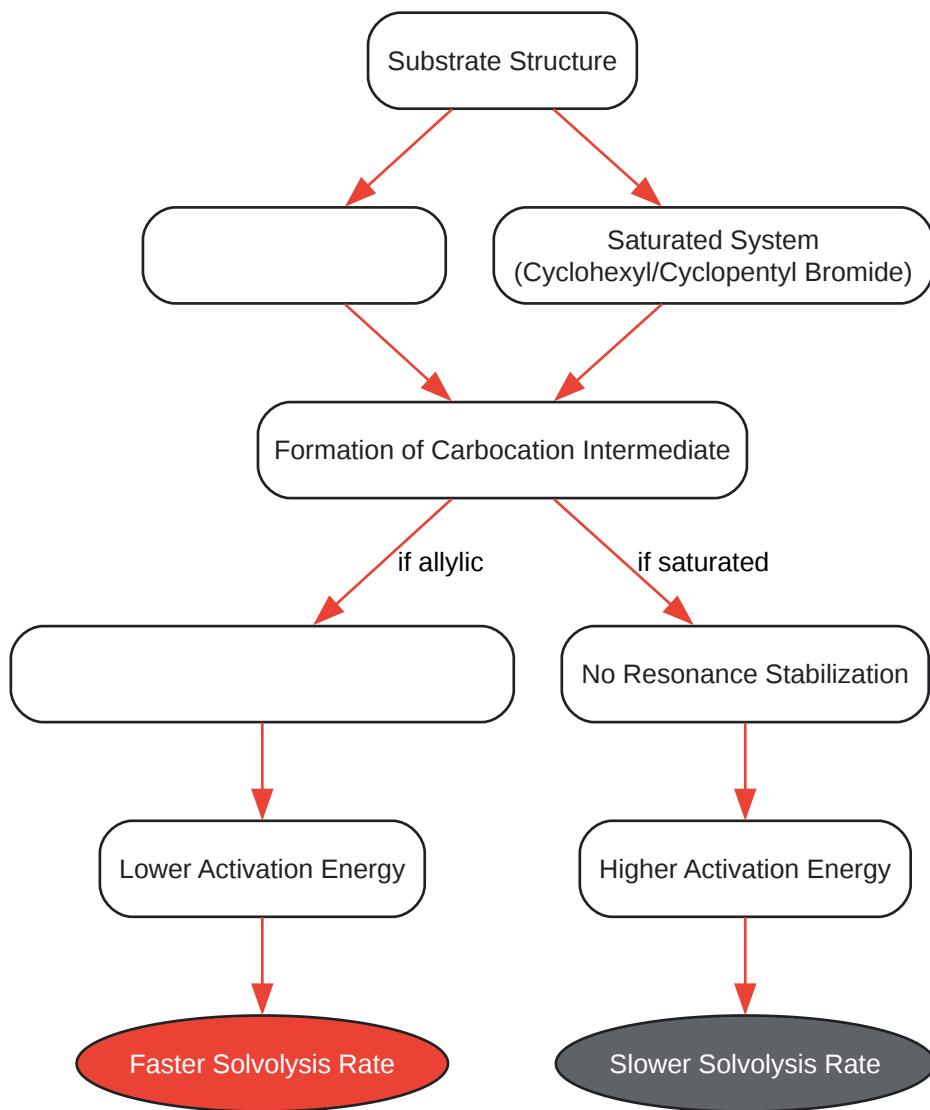
Note: Data is compiled and extrapolated from various sources for comparative purposes. Relative rates are normalized to the rate of cyclohexyl bromide.

Reaction Mechanism and Signaling Pathway

The solvolysis of **3-bromocyclohexene** proceeds through a classic S_N1 pathway, which involves the formation of a carbocation intermediate. The presence of the double bond in the allylic position allows for resonance stabilization of this intermediate, which significantly lowers the activation energy and accelerates the reaction rate compared to its saturated analogues.

Step 1: Formation of Allylic Carbocation (Rate-Determining)**Step 2: Nucleophilic Attack**





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